1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine
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Overview
Description
1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine is a complex organic compound featuring a piperazine ring substituted with a chlorinated phenyl group and a pyrrolidine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine typically involves multi-step organic reactions. One common route includes the reaction of 3-chloro-2-nitrobenzyl chloride with piperazine under basic conditions to form the intermediate compound. This intermediate is then subjected to reduction and subsequent acylation with pyrrolidine-1-carbonyl chloride to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl ring, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
- 1-([3-Chloro-2-[(morpholin-1-yl)carbonyl]phenyl]methyl)piperazine
- 1-([3-Chloro-2-[(piperidin-1-yl)carbonyl]phenyl]methyl)piperazine
- 1-([3-Chloro-2-[(azepan-1-yl)carbonyl]phenyl]methyl)piperazine
Comparison: 1-([3-Chloro-2-[(pyrrolidin-1-yl)carbonyl]phenyl]methyl)piperazine is unique due to the presence of the pyrrolidine ring, which imparts distinct steric and electronic properties. This can influence its binding affinity and specificity towards biological targets, making it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C16H22ClN3O |
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Molecular Weight |
307.82 g/mol |
IUPAC Name |
[2-chloro-6-(piperazin-1-ylmethyl)phenyl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H22ClN3O/c17-14-5-3-4-13(12-19-10-6-18-7-11-19)15(14)16(21)20-8-1-2-9-20/h3-5,18H,1-2,6-12H2 |
InChI Key |
NETSVBGGQYAGLL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC=C2Cl)CN3CCNCC3 |
Origin of Product |
United States |
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